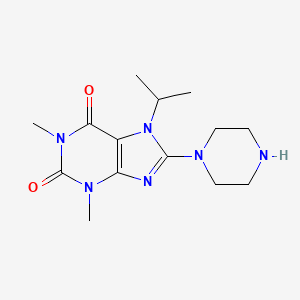![molecular formula C13H13BrN2O2 B5836283 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention for its potential applications in scientific research. This compound has been studied for its ability to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. In
Mécanisme D'action
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the IκB kinase (IKK) β subunit. This modification prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and its subsequent activation of target genes.
Biochemical and Physiological Effects:
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of NF-κB, 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to inhibit the activity of other kinases, such as JAK2 and STAT3, which are involved in cytokine signaling. 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In animal models, 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high degree of selectivity for NF-κB and has been shown to be effective in inhibiting its activity in various cell types and animal models. However, there are also limitations to the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 in lab experiments. Its covalent modification of IKKβ can lead to off-target effects and potential toxicity. Additionally, the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 may not accurately reflect the physiological regulation of NF-κB in vivo.
Orientations Futures
There are several future directions for the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 in scientific research. One area of interest is the development of more selective inhibitors of NF-κB that do not have off-target effects. Another area of interest is the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 in combination with other therapies, such as chemotherapy, to enhance their efficacy. Additionally, the role of NF-κB in various diseases, such as cancer and inflammatory disorders, continues to be an active area of research, and 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 may provide valuable insights into the pathogenesis and treatment of these diseases.
Méthodes De Synthèse
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-methylphenol with acetic anhydride to form 1-(4-bromo-2-methylphenoxy)acetone. This intermediate is then reacted with 3-methyl-1H-pyrazole in the presence of a base to form the final product, 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082.
Applications De Recherche Scientifique
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been widely used in scientific research as a tool to study the role of NF-κB in various cellular processes. NF-κB is a transcription factor that regulates the expression of genes involved in immune response, inflammation, cell survival, and proliferation. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to inhibit the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-7-11(14)3-4-12(9)18-8-13(17)16-6-5-10(2)15-16/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCVTZYKQJPAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)


![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)


![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)

